Cas no 80557-12-6 (Grifolic acid)

Grifolic acid structure
Grifolic acid structure
Product Name:Grifolic acid
CAS 번호:80557-12-6
MF:C23H32O4
메가와트:372.497787475586
MDL:MFCD20260370
CID:725275
PubChem ID:9976563
Update Time:2024-10-27

Grifolic acid 화학적 및 물리적 성질

이름 및 식별자

    • Grifolic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
    • [ "" ]
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid (ACI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)- (ZCI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- (9CI)
    • Ilicicolinic acid B
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoic acid
    • HY-N3977
    • CHEMBL513978
    • GTPL5588
    • CS-0024554
    • BDBM50537951
    • MS-26015
    • SCHEMBL20819669
    • Q27077856
    • AKOS024458235
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoicacid
    • SCHEMBL12180037
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid; Grifolic acid
    • 80557-12-6
    • 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic Acid; (E,E)-2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)benzoic Acid; 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]benzoic Acid; Ilicicolinic Acid B
    • DA-73872
    • G14074
    • MDL: MFCD20260370
    • 인치: 1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
    • InChIKey: QPIZDZGIXDKCRC-JTCWOHKRSA-N
    • 미소: C(C1C(O)=CC(C)=C(C(=O)O)C=1O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

계산된 속성

  • 정밀분자량: 372.23000
  • 동위원소 질량: 372.23005950g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 569
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 2
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 7.3
  • 토폴로지 분자 극성 표면적: 77.8Ų

실험적 성질

  • 색과 성상: Powder
  • PSA: 77.76000
  • LogP: 6.06610

Grifolic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
G786500-1mg
Grifolic Acid
80557-12-6
1mg
$ 159.00 2023-09-07
TRC
G786500-5mg
Grifolic Acid
80557-12-6
5mg
$ 634.00 2023-09-07
TRC
G786500-10mg
Grifolic Acid
80557-12-6
10mg
$ 1228.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-1mg
Grifolic acid
80557-12-6 98%
1mg
¥1552.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-250ug
Grifolic acid
80557-12-6 98%
250ug
¥528.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18034-500ug
Grifolic acid
80557-12-6 98%
500ug
¥940.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G30210-5mg
2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
80557-12-6 ,HPLC≥98%
5mg
¥5280.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-1 mg
Grifolic acid
80557-12-6
1mg
¥3117.00 2022-04-26
MedChemExpress
HY-N3977-1mg
Grifolic acid
80557-12-6 ≥98.0%
1mg
¥3500 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-5 mg
Grifolic acid
80557-12-6
5mg
¥7948.00 2022-04-26

Grifolic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성 방법 2

반응 조건
1.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

합성 방법 3

반응 조건
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Chloroform ;  18.5 h, 50 °C; 50 °C → 22 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 22 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
2.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
2.5 Solvents: Water ;  -78 °C → 22 °C
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
2.7 Solvents: Water
3.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

합성 방법 4

반응 조건
1.1 Catalysts: Aromatic prenyltransferase
참조
Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue
Okada, Masahiro; et al, Organic Letters, 2017, 19(12), 3183-3186

합성 방법 5

반응 조건
1.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
1.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성 방법 6

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
1.5 Solvents: Water ;  -78 °C → 22 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
1.7 Solvents: Water
2.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
참조
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

합성 방법 7

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
1.2 18 h, 25 °C
1.3 Solvents: Toluene ;  4 h, 55 °C
2.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
2.2 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
2.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
2.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성 방법 8

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  overnight, 25 °C
1.2 25 °C; overnight, 5 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

합성 방법 9

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
참조
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Grifolic acid Raw materials

Grifolic acid Preparation Products

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.